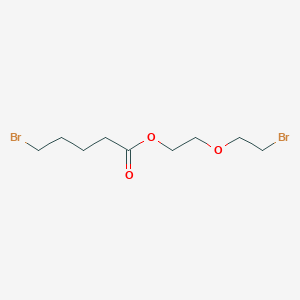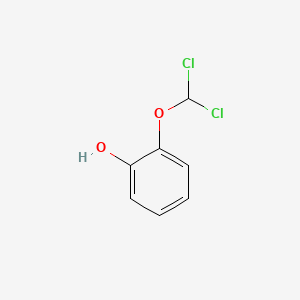![molecular formula C14H21N5O B14359912 N-butyl-1-(oxan-2-yl)pyrazolo[3,4-d]pyrimidin-4-amine CAS No. 93895-93-3](/img/structure/B14359912.png)
N-butyl-1-(oxan-2-yl)pyrazolo[3,4-d]pyrimidin-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-butyl-1-(oxan-2-yl)pyrazolo[3,4-d]pyrimidin-4-amine is a compound belonging to the class of pyrazolopyrimidines. This class of compounds is known for its diverse biological activities, including antitumor, antimicrobial, and antiviral properties . The unique structure of this compound makes it a promising candidate for various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of pyrazolo[3,4-d]pyrimidine derivatives typically involves the reaction of 5-aminopyrazole-4-carboxamides with carboxylic acid esters. This reaction is best performed by refluxing the starting materials in an alcohol medium with an excess of sodium alkoxide . Another method involves the reaction of phenyl hydrazine derivatives with ethyl acetoacetate in ethanol, followed by heating at reflux for an extended period .
Industrial Production Methods
Industrial production methods for N-butyl-1-(oxan-2-yl)pyrazolo[3,4-d]pyrimidin-4-amine are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimizing reaction conditions and using cost-effective reagents, would apply.
Chemical Reactions Analysis
Types of Reactions
N-butyl-1-(oxan-2-yl)pyrazolo[3,4-d]pyrimidin-4-amine can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This reaction can occur under various conditions, often involving halogenated reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenated reagents, often under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
N-butyl-1-(oxan-2-yl)pyrazolo[3,4-d]pyrimidin-4-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Explored for its antitumor and antimicrobial properties.
Mechanism of Action
The mechanism of action of N-butyl-1-(oxan-2-yl)pyrazolo[3,4-d]pyrimidin-4-amine involves the inhibition of specific enzymes, such as cyclin-dependent kinases (CDKs). This inhibition disrupts the cell cycle, leading to apoptosis in cancer cells . The compound interacts with the active site of the enzyme, forming hydrogen bonds and other interactions that stabilize the inhibitor-enzyme complex .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Known for its antitumor and antimicrobial activities.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Exhibits potent enzyme inhibition properties.
Uniqueness
N-butyl-1-(oxan-2-yl)pyrazolo[3,4-d]pyrimidin-4-amine is unique due to its specific substitution pattern, which may confer distinct biological activities and selectivity profiles compared to other pyrazolopyrimidine derivatives .
Properties
CAS No. |
93895-93-3 |
|---|---|
Molecular Formula |
C14H21N5O |
Molecular Weight |
275.35 g/mol |
IUPAC Name |
N-butyl-1-(oxan-2-yl)pyrazolo[3,4-d]pyrimidin-4-amine |
InChI |
InChI=1S/C14H21N5O/c1-2-3-7-15-13-11-9-18-19(14(11)17-10-16-13)12-6-4-5-8-20-12/h9-10,12H,2-8H2,1H3,(H,15,16,17) |
InChI Key |
CXXIGAKILZGRRY-UHFFFAOYSA-N |
Canonical SMILES |
CCCCNC1=C2C=NN(C2=NC=N1)C3CCCCO3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethyl 5-[(7-oxo-7H-benzo[c]fluoren-5-yl)oxy]pentanoate](/img/structure/B14359840.png)
![Bis[N,N,N-tris(decyl)decan-1-aminium] carbonate](/img/structure/B14359858.png)
![2-(Propan-2-yl)-4-[4-(trifluoromethyl)phenoxy]aniline](/img/structure/B14359866.png)
![2-{[Di(butan-2-yl)amino]methyl}-1,2-benzothiazol-3(2H)-one](/img/structure/B14359870.png)
![8-[(5,5,7,7-Tetramethyloct-1-en-1-yl)oxy]quinoline-2-carbonitrile](/img/structure/B14359876.png)
![2-[(2,4-Dichlorophenyl)methoxy]aniline](/img/structure/B14359883.png)
![2,9-Dimethyl-1,2-dihydro-7H-[1,2,3]triazolo[4,5-f]quinolin-7-one](/img/structure/B14359889.png)

![3-{Methyl[2-(pyridin-2-yl)ethyl]amino}phenol](/img/structure/B14359897.png)

![1-[(4-Methylphenyl)sulfonylamino]cyclopentane-1-carboxylic acid](/img/structure/B14359902.png)
![5-{[2-(Piperidin-1-yl)ethyl]amino}naphthalene-1-sulfonic acid](/img/structure/B14359903.png)

![2-Oxo-4-[(pyridine-3-carbonyl)amino]butanoic acid](/img/structure/B14359928.png)
